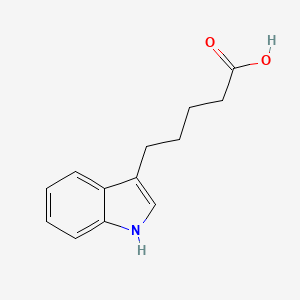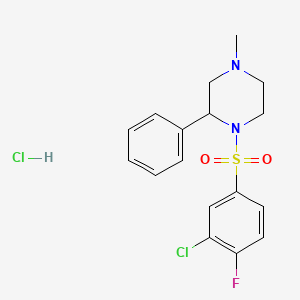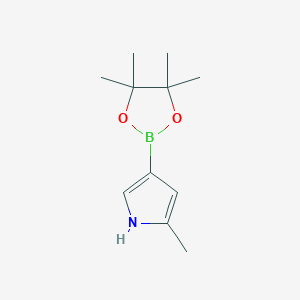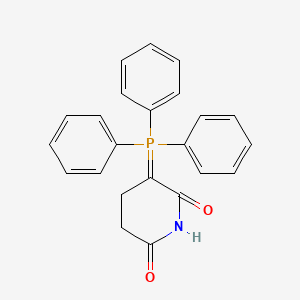
5-(1H-Indol-3-yl)pentansäure
Übersicht
Beschreibung
5-(1H-indol-3-yl)pentanoic acid: is an organic compound that features an indole ring structure attached to a pentanoic acid chain. Indole derivatives are significant in various biological and chemical contexts due to their presence in many natural products and pharmaceuticals
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(1H-indol-3-yl)pentanoic acid is used as a building block in the synthesis of more complex organic molecules. Its indole ring structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential role in cell signaling and metabolic pathways. Indole derivatives are known to interact with various biological targets, making them useful in the study of cellular processes .
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties .
Industry: In the industrial sector, 5-(1H-indol-3-yl)pentanoic acid is used in the production of dyes, pigments, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes .
Wirkmechanismus
Target of Action
It is known that indole derivatives, which include 5-(1h-indol-3-yl)pentanoic acid, bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of biological targets, contributing to its potential therapeutic effects.
Mode of Action
Indole derivatives are known to interact with their targets in a manner that results in a variety of biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound affects multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it is likely that this compound has diverse effects at the molecular and cellular levels.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-indol-3-yl)pentanoic acid typically involves the construction of the indole ring followed by the attachment of the pentanoic acid chain. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions . This method is known for its efficiency and high yield.
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its reliability and scalability. The reaction conditions are optimized to ensure high purity and yield, making it suitable for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 5-(1H-indol-3-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the indole ring or the pentanoic acid chain.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products Formed: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid, while substitution reactions can introduce various functional groups onto the indole ring .
Vergleich Mit ähnlichen Verbindungen
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth in cuttings.
Uniqueness: 5-(1H-indol-3-yl)pentanoic acid is unique due to its specific structure, which combines the indole ring with a pentanoic acid chain. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
IUPAC Name |
5-(1H-indol-3-yl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-13(16)8-4-1-5-10-9-14-12-7-3-2-6-11(10)12/h2-3,6-7,9,14H,1,4-5,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSVRMSRLUBSRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30493800 | |
| Record name | 5-(1H-Indol-3-yl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30493800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1210-84-0 | |
| Record name | 5-(1H-Indol-3-yl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30493800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(1H-indol-3-yl)pentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2-Aminoethyl)-1-oxa-3-aza-spiro[4.4]nonane-2,4-dione](/img/structure/B1650757.png)

![1-{4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-one](/img/structure/B1650761.png)
![1-benzyl-N-cyclopropyl-N-{[5-(2-methylcyclopropyl)furan-2-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B1650762.png)
![N-tert-butyl-2-({1-[3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}(methyl)amino)acetamide](/img/structure/B1650763.png)
![Tert-butyl 4-{[2-phenyl-2-(pyrrolidin-1-yl)ethyl]carbamoyl}piperidine-1-carboxylate](/img/structure/B1650764.png)
![N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-{ethyl[(furan-2-yl)methyl]amino}acetamide](/img/structure/B1650765.png)
![1-(3-{2-Hydroxy-3-[2-(thiophen-3-yl)pyrrolidin-1-yl]propoxy}phenyl)ethan-1-one](/img/structure/B1650766.png)
![2-(3-cyano-1H-1,2,4-triazol-1-yl)-N-[1-(2,4-dichlorophenyl)ethyl]acetamide](/img/structure/B1650768.png)
![3-(2-Hydroxy-2-phenylethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B1650769.png)
![2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2-ethyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1650770.png)
![3-[(4-methoxyphenyl)sulfamoyl]-N-(3-methylbutan-2-yl)benzamide](/img/structure/B1650771.png)


